9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a phenylpropyl group attached to a tetrahydropyrimido[2,1-f]purine core
Preparation Methods
The synthesis of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The synthesis begins with the preparation of the purine core through a condensation reaction involving barbituric acid, aldehydes, and anilines.
Introduction of Substituents: The methoxyphenyl, dimethyl, and phenylpropyl groups are introduced through subsequent reactions, often involving nucleophilic substitution and alkylation reactions.
Cyclization: The final step involves cyclization to form the tetrahydropyrimido[2,1-f]purine structure.
Chemical Reactions Analysis
9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit enzymes involved in DNA synthesis and repair.
Biological Studies: The compound’s interactions with cellular components, such as lysosomes and mitochondria, have been investigated to understand its mechanism of inducing apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound for studying purine metabolism and its role in cellular processes.
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with key enzymes and cellular pathways:
Comparison with Similar Compounds
Similar compounds include other purine derivatives with varying substituents:
Trimetrexate: A nonclassical antifolate that inhibits DHFR but lacks the methoxyphenyl and phenylpropyl groups.
Piritrexime: Another nonclassical antifolate with different substituents, used for its anticancer properties.
TMP: A purine derivative with different substituents, also used as an anticancer agent.
The uniqueness of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific substituents and its potent anticancer activity through a unique mechanism of action.
Properties
Molecular Formula |
C26H29N5O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H29N5O3/c1-18-16-30(20-12-7-13-21(15-20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)14-8-11-19-9-5-4-6-10-19/h4-7,9-10,12-13,15,18H,8,11,14,16-17H2,1-3H3 |
InChI Key |
HIULKRNFWPXTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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